(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-2-(3,4-dimethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15566658
InChI: InChI=1S/C21H19N3O3S/c1-4-13-5-7-14(8-6-13)11-18-20(25)24-21(28-18)22-19(23-24)15-9-10-16(26-2)17(12-15)27-3/h5-12H,4H2,1-3H3/b18-11-
SMILES:
Molecular Formula: C21H19N3O3S
Molecular Weight: 393.5 g/mol

(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.:

Cat. No.: VC15566658

Molecular Formula: C21H19N3O3S

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one -

Specification

Molecular Formula C21H19N3O3S
Molecular Weight 393.5 g/mol
IUPAC Name (5Z)-2-(3,4-dimethoxyphenyl)-5-[(4-ethylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C21H19N3O3S/c1-4-13-5-7-14(8-6-13)11-18-20(25)24-21(28-18)22-19(23-24)15-9-10-16(26-2)17(12-15)27-3/h5-12H,4H2,1-3H3/b18-11-
Standard InChI Key XSTJEDXAVVRYFP-WQRHYEAKSA-N
Isomeric SMILES CCC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2
Canonical SMILES CCC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2

Introduction

Key Structural Features:

  • Core Framework: Thiazolo[3,2-b] triazole fused system.

  • Substituents:

    • A 3,4-dimethoxyphenyl group at position 2.

    • A 4-ethylbenzylidene moiety at position 5.

  • Configuration: The (5Z) configuration indicates the specific spatial arrangement of substituents around the double bond at position 5.

Synthesis

The synthesis of thiazolo[3,2-b] triazole derivatives typically involves multi-step reactions starting with readily available precursors such as thiosemicarbazides and α-halo ketones.

General Synthetic Route for Similar Compounds:

  • Formation of the Thiazole Ring:

    • Reaction between thiosemicarbazide and a halogenated carbonyl compound under acidic or basic conditions.

    • Cyclization yields a thiazole intermediate.

  • Triazole Formation:

    • Introduction of a triazole ring through cyclization with hydrazine derivatives or other nitrogen-based reagents.

  • Substitution at Position 5:

    • Aldehydes (e.g., 4-ethylbenzaldehyde) react with the intermediate to introduce benzylidene substituents via condensation reactions.

Specific Methodology for (5Z)-Isomer:

The Z-isomer is achieved by controlling reaction conditions such as solvent polarity and temperature to favor cis-configurations across the double bond.

Characterization

The structural elucidation and confirmation of this compound rely on advanced spectroscopic techniques:

Spectroscopic Data:

TechniqueObservations
NMR (1H and 13C)Signals corresponding to aromatic protons (from phenyl groups), methoxy groups (-OCH3), and ethyl substituents.
IR SpectroscopyPeaks for C=O stretching (~1700 cm⁻¹), C=C bonds (~1600 cm⁻¹), and aromatic C-H stretches (~3000 cm⁻¹).
Mass SpectrometryMolecular ion peak at ~382 m/z confirming molecular weight.

X-Ray Crystallography:

Crystal structure analysis reveals:

  • Planarity of the bicyclic core.

  • Z-configuration of the benzylidene group.

  • π–π stacking interactions between aromatic rings in solid-state structures.

Biological Activity

Thiazolo[3,2-b] triazoles are widely studied for their pharmacological potential due to their heterocyclic nature.

Potential Applications:

  • Anticancer Activity:

    • Compounds with similar frameworks have shown cytotoxicity against cancer cell lines (e.g., HEK293 cells) while sparing normal cells .

    • The presence of electron-donating methoxy groups enhances activity by facilitating interactions with biological targets.

  • Antimicrobial Properties:

    • The sulfur and nitrogen atoms in the bicyclic core contribute to antimicrobial activity by disrupting microbial enzymes or DNA replication pathways.

  • Other Activities:

    • Potential applications in anti-inflammatory and antioxidant therapies due to the electron-rich aromatic system.

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